Propofol-d14
CAS No.:
Cat. No.: VC0207093
Molecular Formula: C₁₂H₄D₁₄O
Molecular Weight: 192.36
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₂H₄D₁₄O |
---|---|
Molecular Weight | 192.36 |
Introduction
Chemical Structure and Properties
Propofol has the molecular formula C₁₂H₁₈O, with a phenol core structure featuring two isopropyl groups at positions 2 and 6. The standard propofol structure can be related to similar compounds such as propofol-related compound C (2,6-diisopropylphenyl isopropylether), which has the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 .
In Propofol-d14, 14 hydrogen atoms (primarily those in the isopropyl groups) are replaced with deuterium atoms. This substitution results in a higher molecular weight than standard propofol but maintains virtually identical chemical properties, with minor differences in reaction rates due to the kinetic isotope effect.
Physical Properties
Based on data from related propofol compounds, we can infer some physical properties of propofol and its deuterated analog:
Property | Standard Propofol | Propofol-d14 (estimated) |
---|---|---|
Appearance | Colorless to light yellow oil | Colorless to light yellow oil |
Solubility | Slightly soluble in chloroform and ethyl acetate | Similar to standard propofol |
Storage | Sealed, room temperature | Sealed, room temperature |
Boiling Point | ~256°C | Slightly higher than standard propofol |
Analytical Applications
Propofol-d14 serves critical functions in analytical chemistry, particularly:
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As an internal standard for quantitative analysis of propofol in biological samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS)
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For pharmacokinetic studies tracking the metabolism and distribution of propofol in vivo
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In stability studies of pharmaceutical formulations containing propofol
The 14 deuterium atoms provide a mass shift that allows clear differentiation between the deuterated internal standard and the analyte of interest, enabling accurate quantification even in complex biological matrices.
Pharmacological Properties and Research Findings
Clinical Parameters
The following table summarizes key clinical parameters observed in patients treated with propofol versus midazolam:
Parameter | Propofol Group | Midazolam Group | P-value |
---|---|---|---|
Median time for immediate seizure control (min) | 15 (10-20) | 20 (15-27.5) | 0.107 |
Median duration for seizure control (days) | 4 (3-4.5) | 5 (4-12) | 0.08 |
Median duration of mechanical ventilation (days) | 9 (4.5-12.5) | 14.5 (14-23) | 0.14 |
Median duration of hospital stay (days) | 11 (6-13.5) | 20.5 (15.75-43.25) | 0.02 |
Super refractory status (%) | 63.6 | 75 | 0.667 |
Mortality (%) | 72.7 | 58.3 | 0.6 |
Inotropic requirement (%) | 81.8 | 41.7 | 0.089 |
Data derived from clinical studies on standard propofol .
Complication | Propofol Group (%) | Midazolam Group (%) | P-value |
---|---|---|---|
Chest infection | 45.5 | 41.7 | 0.85 |
Acute kidney injury | 27.3 | 16.7 | 0.64 |
Deranged liver function tests | 72.7 | 50 | 0.4 |
Electrolyte derangements | 18.2 | 33.3 | 0.44 |
Hypotension | 27.3 | 8.3 | 0.317 |
Bradycardia | 18.2 | 0 | 0.217 |
Data from clinical comparison studies .
Research Applications and Future Directions
Propofol-d14 has several current and potential research applications:
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Metabolic studies: Tracking the metabolic fate of propofol in vivo using the distinct mass signature of the deuterated compound.
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Drug-drug interaction studies: Examining how concomitant medications affect propofol metabolism and distribution.
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Pharmacokinetic modeling: Using deuterated propofol as an internal standard for developing more accurate pharmacokinetic models.
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Manufacturing quality control: As a reference standard for quality control in pharmaceutical manufacturing.
Future research directions may include:
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Development of improved synthetic routes for Propofol-d14 using continuous flow methods similar to those developed for standard propofol.
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Investigation of potential differences in metabolic profiles between standard propofol and Propofol-d14.
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Exploration of deuterium isotope effects on the pharmacodynamic properties of propofol.
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